Epirubicin

Content Navigation

Epirubicin, a semisynthetic anthracycline 4'-epimer of doxorubicin, resolves cardiotoxicity and metabolic limitations. Its distinct glucuronidation pathway enables high-dose regimens and UGT enzyme studies. • Lower cardiotoxicity than doxorubicin, safe for dose-intensification • Unique glucuronidation clearance, ideal for metabolic pathway research • Reduced myelosuppression improves animal welfare in chronic models.

CAS Number

Product Name

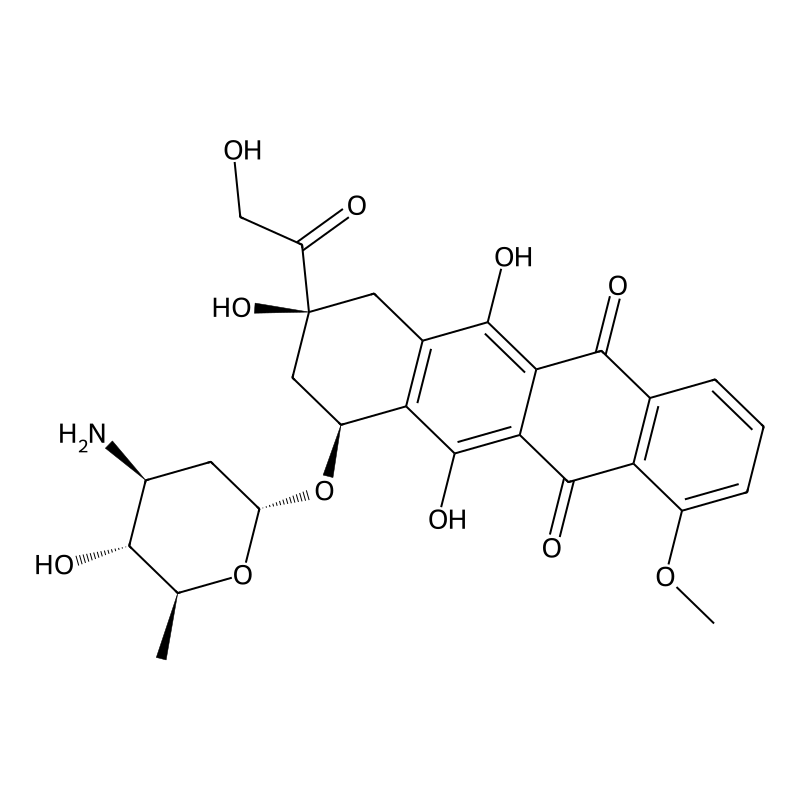

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Epirubicin is a semisynthetic anthracycline antibiotic and a key chemotherapeutic agent. Structurally, it is the 4'-epimer of doxorubicin, differing only in the stereochemical orientation of a single hydroxyl group on the daunosamine sugar moiety. This seemingly minor structural modification results in significant, procurement-relevant differences in its biological activity and physical properties. Like its parent compound, epirubicin's primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which disrupts DNA replication and transcription in rapidly dividing cells. It is widely used in research and clinical settings for its activity against a broad spectrum of tumors, including breast, ovarian, and gastric cancers.

Research Tool Compound Fit

Direct substitution of Epirubicin with its close analog, doxorubicin, is ill-advised in most experimental and clinical protocols due to critical differences in their pharmacokinetic and toxicity profiles. The epimerization at the 4'-carbon position significantly alters the molecule's three-dimensional structure, leading to a distinct metabolic pathway that includes glucuronidation—a route not significantly utilized by doxorubicin. This results in faster plasma clearance and a different spectrum of metabolites, directly impacting systemic exposure, dosing schedules, and the overall therapeutic index. Consequently, treating these compounds as interchangeable can lead to inaccurate experimental outcomes, unexpected toxicity, and compromised reproducibility.

Epimer Interchangeability Risk

References

- Camagni C, Strocchi E, Martoni A, et al. Epirubicin and doxorubicin comparative metabolism and pharmacokinetics. A cross-over study. *Cancer Chemother Pharmacol*. 1991;29(1):69-74.

- Robert J, Vrignaud P, Nguyen-Ngoc T, et al. Comparative pharmacokinetics and metabolism of doxorubicin and epirubicin in patients with metastatic breast cancer. *Cancer Treat Rep*. 1985;69(10):1057-1062.

- Ganzina F. Clinical toxicity of 4'-epi-doxorubicin (epirubicin). *Cancer Treat Rev*. 1983;10(1):1-12.

- Weenen H, Lankelma J, Penders PG, et al. Pharmacokinetics and metabolism of epidoxorubicin and doxorubicin in humans. *J Clin Oncol*. 1985;3(9):1223-1232.

Reduced Cardiotoxicity

A primary procurement driver for Epirubicin over Doxorubicin is its significantly reduced potential for cardiotoxicity. In a meta-analysis of clinical trials comparing equimolar doses, patients receiving Epirubicin had a substantially lower risk of developing congestive heart failure (CHF). The risk of CHF with Epirubicin at a cumulative dose of 900 mg/m² is approximately 3.3%, whereas the generally accepted maximum cumulative dose for Doxorubicin is 450-550 mg/m² to minimize cardiac risk. This improved safety profile is critical for applications requiring high-dose or long-term treatment protocols.

| Evidence Dimension | Risk of Congestive Heart Failure |

| Target Compound Data | Risk Ratio of 0.38 (p=0.059) |

| Comparator Or Baseline | Doxorubicin (Risk Ratio normalized to 1.0) |

| Quantified Difference | 62% lower relative risk of congestive heart failure compared to doxorubicin |

| Conditions | Meta-analysis of randomized clinical trials in metastatic breast cancer patients receiving equimolar doses. |

This allows for significantly higher cumulative doses before reaching dose-limiting cardiotoxicity, expanding its utility in dose-intensive research and therapeutic protocols.

Doxorubicin: axial -OH

Distinct Pharmacokinetic Profile

Epirubicin exhibits a distinct pharmacokinetic profile from doxorubicin, characterized by more rapid elimination from the body. In a balanced cross-over study, the total plasma clearance of epirubicin was approximately 32% higher than that of doxorubicin. This is attributed to its unique metabolic pathway involving extensive glucuronidation, a detoxification route not prominent for doxorubicin. This difference in metabolic processing and clearance rate is a critical variable for researchers studying drug distribution, elimination, and the impact of metabolic enzymes on therapeutic efficacy.

| Evidence Dimension | Total Plasma Clearance |

| Target Compound Data | 75.0 L/h |

| Comparator Or Baseline | Doxorubicin: 56.8 L/h |

| Quantified Difference | ~32% higher plasma clearance |

| Conditions | Cross-over study in cancer patients receiving 60 mg/m² of each drug intravenously. |

The faster clearance and different metabolic fate make Epirubicin essential for studies where rapid elimination or specific metabolic pathways (e.g., UGT enzymes) are being investigated.

Doxorubicin: 492 mg/m²

2.3-fold higher threshold

Improved General Tolerability

Beyond cardiotoxicity, Epirubicin demonstrates a more favorable general toxicity profile compared to doxorubicin at equivalent doses. A meta-analysis of seven studies showed that epirubicin use was associated with a significantly lower incidence of severe (grade 3/4) neutropenia (a form of myelosuppression) and less frequent nausea and vomiting. The equipotent dose ratio for cardiotoxicity is estimated to be 1:1.7-2.0 (doxorubicin:epirubicin), indicating a higher dose of epirubicin is required to produce the same level of cardiac effect, providing a wider therapeutic window.

| Evidence Dimension | Incidence of Severe Neutropenia |

| Target Compound Data | Risk Ratio of 0.52 (p=0.001) |

| Comparator Or Baseline | Doxorubicin (Risk Ratio normalized to 1.0) |

| Quantified Difference | 48% lower relative risk of severe neutropenia |

| Conditions | Combined analysis of seven clinical studies comparing equipotent doses. |

For in vivo studies or formulation development, the lower general toxicity allows for more robust experimental designs with fewer confounding adverse events and better subject survival.

Doxorubicin: 56.8 L/h

32% higher clearance

Doxorubicin: 34% reduction

47% lower inhibition

Doxorubicin: 95% CI lower bound 62.02

2.8-fold lower signal

Doxorubicin: ~75–90 mg/m²

~2-fold higher MTD

High-Dose Regimen Research

The demonstrably lower cardiotoxicity of Epirubicin enables research into dose-escalation strategies and high-dose regimens that would be prohibitive with doxorubicin. This is critical for preclinical and clinical studies aiming to maximize therapeutic effect by safely increasing dose intensity, particularly in adjuvant cancer therapy models.

Metabolism and Elimination Studies

Epirubicin's unique and rapid elimination via glucuronidation makes it the superior tool for investigating the role of specific metabolic pathways in anthracycline efficacy and toxicity. It is the appropriate choice for studies involving modulation of UGT enzymes or in systems where rapid drug clearance is a required experimental parameter.

In Vivo Studies with Improved Tolerability

For long-term in vivo animal studies, Epirubicin's reduced incidence of severe myelosuppression and general toxicity compared to doxorubicin can improve animal welfare and survival rates. This leads to more reliable and reproducible data by minimizing confounding factors related to severe adverse effects.

Research Application Selection Matrix

References

- Camagni C, Strocchi E, Martoni A, et al. Epirubicin and doxorubicin comparative metabolism and pharmacokinetics. A cross-over study. *Cancer Chemother Pharmacol*. 1991;29(1):69-74.

- Robert J, Vrignaud P, Nguyen-Ngoc T, et al. Comparative pharmacokinetics and metabolism of doxorubicin and epirubicin in patients with metastatic breast cancer. *Cancer Treat Rep*. 1985;69(10):1057-1062.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.85 (est)

Decomposition

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Use and Manufacturing

Drug Indication

FDA Label

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Ellence

FDA Approval: Yes

Epirubicin hydrochloride is approved to be used with other drugs to treat: Breast cancer. It is used after surgery in patients whose cancer has spread to the lymph nodes under the arm.

Epirubicin hydrochloride is also being studied in the treatment of other types of cancer.

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Epirubicin is included in the database.

Ellence Injection is indicated as a component of adjuvant therapy in patients with evidence of axillary node tumor involvement following resection of primary breast cancer. /Included in US product labeling/

VET /The purpose of this study was/ to determine the efficacy and toxic effects of epirubicin for the adjuvant treatment of dogs with splenic hemangiosarcoma and identify prognostic factors. Medical records /of 59 client-owned dogs that underwent splenectomy for splenic hemangiosarcoma treated with or without epirubicin/ were examined for signalment, clinical signs, diagnostic and surgical findings, and postoperative outcome. For dogs treated with epirubicin, dose numbers, intervals, and reductions and type and severity of toxic effects were recorded. Dogs were allotted to 2 groups: splenectomy alone and splenectomy with adjuvant epirubicin treatment. 18 dogs received epirubicin (30 mg/sq m) every 3 weeks for up to 4 to 6 treatments. Forty-one dogs were treated with splenectomy alone. The overall median survival time was significantly longer in dogs treated with splenectomy and epirubicin (144 days), compared with splenectomy alone (86 days). Median survival time for dogs with stage I disease (345 days) was significantly longer than for dogs with either stage II (93 days) or III disease (68 days). Seven of 18 dogs treated with epirubicin were hospitalized for signs of adverse gastrointestinal effects. Inappetence, long duration of clinical signs, thrombocytopenia, neutrophilia, and high mitotic rate were negative prognostic factors. Epirubicin may be as efficacious as adjuvant doxorubicin-based protocols, but may result in a higher incidence of adverse gastrointestinal effects. Epirubicin should be considered as an alternative to doxorubicin in dogs with preexisting cardiac disease, as clinical epirubicin cardiotoxicity was not diagnosed in treated dogs.

VET The aim of the study was to report the outcome of treatment of 97 dogs with lymphoma that received a multi-agent chemotherapy protocol containing epirubicin as the primary anthracycline. Seventy-five dogs received a 25-week protocol with no maintenance phase whilst 22 dogs received a maintenance phase. Complete response rate was 96% and time to first relapse (TTR) and overall survival (OS) time for all dogs were 216 and 342 days, respectively. Dogs with T-cell lymphoma and those classified as WHO substage b had significantly poorer OS times and TTR. The protocol was well tolerated with toxicity similar to doxorubicin-containing protocols. Epirubicin as part of a multi-agent protocol is safe and effective in the treatment of canine multicentric lymphoma. There is a high initial response rate and an overall median survival time that is similar to other published doxorubicin-containing protocols.

Pharmacology

Epirubicin is a 4'-epi-isomer of the anthracycline antineoplastic antibiotic doxorubicin. Epirubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. This agent also produces toxic free-radical intermediates and interacts with cell membrane lipids causing lipid peroxidation.

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01D - Cytotoxic antibiotics and related substances

L01DB - Anthracyclines and related substances

L01DB03 - Epirubicin

Mechanism of Action

Epirubicin is an anthracycline cytotoxic agent. Although it is known that anthracyclines can interfere with a number of biochemical and biological functions within eukaryotic cells, the precise mechanisms of epirubicin's cytotoxic and/or antiproliferative properties have not been completely elucidated. Epirubicin forms a complex with DNA by intercalation of its planar rings between nucleotide base pairs, with consequent inhibition of nucleic acid (DNA and RNA) and protein synthesis. Such intercalation triggers DNA cleavage by topoisomerase II, resulting in cytocidal activity. Epirubicin also inhibits DNA helicase activity, preventing the enzymatic separation of double-stranded DNA and interfering with replication and transcription. Epirubicin is also involved in oxidation/reduction reactions by generating cytotoxic free radicals. The antiproliferative and cytotoxic activity of epirubicin is thought to result from these or other possible mechanisms.

Epirubicin fights cancer through topoisomerase II inhibition, hence producing DNA strand breaks that finally lead to cell apoptosis. But anthracyclines produce free radicals that may explain their adverse effects. Dexrazoxane--an iron chelator--was proven to decrease free radical production and anthracycline cardiotoxicity. In this article, we report the concentrations of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo) relative to 2'-deoxyguanosine (dGuo), and comet assay results from a study including 20 cancer patients treated with epirubicin. Plasma concentrations of vitamins A, E, C and carotenoids are also reported. All data were obtained before and immediately after epirubicin infusion. The ratios of 8-Oxo-dGuo to dGuo were measured in leukocyte DNA by HPLC-coulometry after NaI extraction of nucleic acids. Vitamins A and E and carotenoids were measured by HPLC-spectrophotometry. Vitamin C was measured by HPLC-spectrofluorimetry. Median 8-oxo-dGuo/dGuo ratios increased significantly from 0.34 to 0.48 lesions per 100,000 bases while per cent of tail DNA increased from 3.47 to 3.94 after chemotherapy 8-Oxo-dGuo/dGuo and per cent of tail DNA medians remained in the normal range. Only vitamin C decreased significantly from 55.4 to 50.3 microM Decreases in vitamins A, E, lutein and zeaxanthin were not significant, but concentrations were below the lower limit of the normal range both before and after chemotherapy. Only the correlation between comet assay results and vitamin C concentrations was significant (rho =-0.517, p = 0.023). This study shows that cellular DNA is damaged by epirubicin-generated free radicals which produce the mutagenic modified base 8-oxo-dGuo and are responsible for strand breaks. However, strand breaks are created not only by free radicals but also by topoisomerase II inhibition. In a previous study we did not find any significant change in urinary 8-oxo-dGuo excretion after adriamycin treatment. However, 8-oxo-dGuo may have increased at the end of urine collection as DNA repair and subsequent kidney elimination are relatively slow processes. In another study, authors used GC-MS to detect 8-oxo-dGuo in DNA and did not find any change after prolonged adriamycin infusion. Reasons for these apparent discrepancies are discussed.

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Epirubicin and its major metabolites are eliminated through biliary excretion and, to a lesser extent, by urinary excretion.

21 ± 2 L/kg [60 mg/m2 Dose]

27 ± 11 L/kg [75 mg/m2 Dose]

23 ± 7 L/kg [120 mg/m2 Dose]

21 ± 7 L/kg [150 mg/m2 Dose]

65 +/- 8 L/hour [Patients1 with Solid Tumors Receiving Intravenous Epirubicin 60 mg/m2]

83 +/- 14 L/hour [Patients1 with Solid Tumors Receiving Intravenous Epirubicin 75 mg/m2]

65 +/- 13 L/hour [Patients1 with Solid Tumors Receiving Intravenous Epirubicin 120 mg/m2]

69 +/- 13 L/hour [Patients1 with Solid Tumors Receiving Intravenous Epirubicin 150 mg/m2]

... The plasma and tissue distribution of /anthracyline antibiotics/ doxorubicin (1), 4' epidoxorubicin (epirubicin; II) and daunorubicin (daunomycin; III) were studied in patients. Plasma levels of I and II and their 13 hydroxy metabolites were determined by LC, as were plasma levels of III. It was concluded that plasma kinetics for the 3 drugs were similar, and that tissue uptake for I and II were virtually the same. Tumor tissue concentrated the drugs to the greatest extent, while adipose tissue had the lowest concentrations.

... The preparation and in vitro and in vivo evaluation of egg albumin microspheres containing epirubicin hydrochloride (I) are /detailed/, I pharmacokinetics were studied in rats following single intravenous doses and efficacy studies were carried out in mice with Ehrlich ascites carcinoma and in rats with Walker carcinoma. The kinetics of in vitro release of the drug complied partially with first order as well as with a diffusion model from a matrix. The pharmacokinetics in serum, heart and lungs of rats could be described by the equation of the 2 compartment open model. The pharmacokinetic parameters calculated suggest the possibility of improving the selective entrapment of I by the lungs. In the animal efficacy studies I increased the survival times in all treated groups. It was concluded that the data suggest the possibility of organ targeting of I microspheres.

/MILK/ Epirubicin was excreted into the milk of rats treated with 0.50 mg/kg/day of epirubicin during peri- and postnatal periods. It is not known whether this drug is excreted in human milk.

Following intravenous administration, epirubicin is rapidly and widely distributed into the tissues. Binding of epirubicin to plasma proteins, predominantly albumin, is about 77% and is not affected by drug concentration. Epirubicin also appears to concentrate in red blood cells; whole blood concentrations are approximately twice those of plasma.

For more Absorption, Distribution and Excretion (Complete) data for EPIRUBICIN (11 total), please visit the HSDB record page.

Metabolism Metabolites

Epirubicin is extensively and rapidly metabolized by the liver and is also metabolized by other organs and cells, including red blood cells. Four main metabolic routes have been identified: (1) reduction of the C-13 keto-group with the formation of the 13(S)-dihydro derivative, epirubicinol; (2) conjugation of both the unchanged drug and epirubicinol with glucuronic acid; (3) loss of the amino sugar moiety through a hydrolytic process with the formation of the doxorubicin and doxorubicinol aglycones; and (4) loss of the amino sugar moiety through a redox process with the formation of the 7-deoxy-doxorubicin aglycone and 7-deoxy-doxorubicinol aglycone. Epirubicinol has in vitro cytotoxic activity one-tenth that of epirubicin. As plasma levels of epirubicinol are lower than those of the unchanged drug, they are unlikely to reach in vivo concentrations sufficient for cytotoxicity. No significant activity or toxicity has been reported for the other metabolites.

Secondary alcohol metabolites have been proposed to mediate chronic cardiotoxicity induced by doxorubicin (DOX) and other anticancer anthracyclines. In this study, NADPH-supplemented human cardiac cytosol was found to reduce the carbonyl group in the side chain of the tetracyclic ring of doxorubicin, producing the secondary alcohol metabolite doxorubicinol (DOXol). A decrease in the level of alcohol metabolite formation was observed by replacing doxorubicin with epirubicin (EPI), a less cardiotoxic analogue characterized by an axial-to-equatorial epimerization of the hydroxyl group at C-4 in the amino sugar bound to the tetracyclic ring (daunosamine). A similar decrease was observed by replacing doxorubicin with MEN, a novel anthracycline with preclinical evidence of reduced cardiotoxicity. MEN is characterized by the lack of a methoxy group at C-4 in the tetracyclic ring and by intercalation of 2, 6-dideoxy-L-fucose between daunosamine and the aglycone. Multiple comparisons with methoxy- or 4-demethoxyaglycones, and a number of mono- or disaccharide 4-demethoxyanthracyclines, showed that both the lack of the methoxy group and the presence of a disaccharide moiety limited alcohol metabolite formation by MEN. Studies with enzymatically generated or purified anthracycline secondary alcohols also showed that the presence of a disaccharide moiety, but not the lack of a methoxy group, made the metabolite of MEN less reactive with the [4Fe-4S] cluster of cytoplasmic aconitase, as evidenced by its limited reoxidation to the parent carbonyl anthracycline and by a reduced level of delocalization of Fe(II) from the cluster. Collectively, these studies (i) characterize the different influence of methoxy and sugar substituents on the formation and [4Fe-4S] reactivity of anthracycline secondary alcohols, (ii) lend support to the role of alcohol metabolites in anthracycline-induced cardiotoxicity, as they demonstrate that the less cardiotoxic EPI and MEN 10755 share a reduction in the level of formation of such metabolites, and (iii) suggest that the cardiotoxicity of MEN might be further decreased by the reduced [4Fe-4S] reactivity of its alcohol metabolite.

Many antineoplastic drugs were found to have carcinogenic, mutagenic and teratogenic potential. The aim of this study was to carry out cytogenetic and internal dose monitoring of hospital pharmacy personnel regularly involved in the preparation of cytostatic agents, in order to test possible cytostatics-induced genotoxic effects due to occupational exposure under routine working conditions, and in cases of accidental contamination. ... Platinum in whole blood and anthracyclines in plasma were measured to assess internal exposure to cytostatics. The level of cytogenetic damage was determined in peripheral blood lymphocytes with the micronucleus test and the sister chromatid exchange assay. Five series of monitoring were performed over a period of 2 years. ... No significant differences in the mean frequencies of sister chromatid exchanges (SCE) and micronuclei (MN) were found between occupationally exposed probands and controls (9.9 +/- 1.4 vs 10.1 +/- 1.2 SCEs/cell and 21.2 +/- 7.2 vs 23.3 +/- 7.5 MN/2000 binucleated (BN) cells, n = 16). Significant elevations of SCE or MN were detected in seven out of 12 cases of accidental contamination at the workplace, whereas no increase in platinum in blood and anthracyclines in plasma was observed in these probands. Two cases of non-reported contamination were identified by measurement of epirubicin in plasma. Smoking was found to increase the SCE significantly. No correlation between individual SCE scores and MN scores was observed. ... /The authors/ findings support a transient increase in SCE or MN after relevant exposure to cytostatic drugs in cases of accidental contamination. The lack of significant differences in SCE and MN between hospital pharmacy personnel and unexposed controls, points to high standards of safety at the corresponding workplaces.

There is compelling in-vitro evidence that the evaluation of doxorubicin or epirubicin pharmacokinetics based solely on plasma concentration may not fully elucidate the differences between the two drugs. Both compounds bind to erythrocytes and their different binding to hemoglobin may influence their disposition in the body. The purpose of the present study was to compare the pharmacokinetics and metabolism of doxorubicin and epirubicin based on the plasma concentration, amount associated with blood cells and simultaneous monitoring of biliary and urinary elimination of unchanged drug and metabolites after single- and multiple-dose injections. The level of sarcoplasmic reticulum Ca2+ATPase in the heart was also measured as a biomarker of cardiotoxicity. Male Sprague-Dawley rats were treated in a parallel design with doxorubicin or epirubicin on a multiple-dosing basis (4 mg kg(-1) per week) or as a single dose injection (20 mg kg(-1)). Blood, urine and bile samples were collected periodically after each dose in the multiple-dosing regimen and the single dose injection, and at the end of each experiment the hearts were removed. The concentrations of each drug in plasma, blood cells, bile and urine samples were determined, and by simultaneous curve-fitting of plasma and bile data according to compartmental analysis, the pharmacokinetic parameters and constants were estimated. The concentration of drug associated with blood cells was analyzed according to non-compartmental analysis. The bile and urine samples provided the in-vivo metabolic data. The level of Ca2+ATPase in the heart, determined by Western blotting, was used as the toxicodynamic parameterto correlate with the kinetic data. Multiple-dosing regimens reduced the total plasma clearance and increased the area under the plasma concentration-time curve of both drugs. Also, the area under the curve of doxorubicin associated with blood cells increased with the weekly doses, and the related mean residence time (MRT) and apparent volume of distribution (Vdss) were steadily reduced. In contrast to doxorubicin, the mean residence time and Vdss of epirubicin increased significantly. Metabolic data indicated significant differences in the level of alcohol and aglycones metabolites. Doxorubicinol and doxorubicin aglycones were significantly greater than epirubicinol and epirubicin aglycone, whereas epirubicinol aglycone was greater than doxorubicinol aglycone. The area under the blood cells concentration-time curve correlated linearly with the changes in Ca2+ATPase net intensity. The results of this study demonstrate the importance of the kinetics of epirubicin and doxorubicin associated with blood cells. Linear correlation between the reduction of net intensity of the biomarker with the area under the curve of doxorubicin associated with blood cells confirms that the differences between the two compounds are related to their interaction with blood cells. This observation together with the observed differences in metabolism may underline a significant role for blood cells in distribution and metabolism of doxorubicin and epirubicin.

For more Metabolism/Metabolites (Complete) data for EPIRUBICIN (6 total), please visit the HSDB record page.

Extensively and rapidly metabolized in the liver. Epirubicin is also metabolized by other organs and cells, including red blood cells. The four main metabolic routes are: (1) reduction of the C-13 keto-group with the formation of the 13(S)-dihydro derivative, epirubicinol; (2) conjugation of both the unchanged drug and epirubicinol with glucuronic acid; (3) loss of the amino sugar moiety through a hydrolytic process with the formation of the doxorubicin and doxorubicinol aglycones; and (4) loss of the amino sugar moiety through a redox process with the formation of the 7-deoxy-doxorubicin aglycone and 7-deoxy-doxorubicinol aglycone. Epirubicinol exhibits in vitro cytoxic activity (~10% that of epirubicin), but it is unlikely to reach sufficient concentrations in vivo to produce cytotoxic effects. Route of Elimination: Epirubicin and its major metabolites are eliminated through biliary excretion and, to a lesser extent, by urinary excretion. Half Life: Half-lives for the alpha, beta, and gamma phases of about 3 minutes, 2.5 hours and 33 hours, respectively

Associated Chemicals

Wikipedia

Drug Warnings

/BOXED WARNING/ WARNING: CARDIAC TOXICITY. Cardiac toxicity, including fatal congestive heart failure (CHF), may occur either during therapy with Ellence or months to years after termination of therapy. The probability of developing clinically evident CHF is estimated as approximately 0.9% at a cumulative dose of 550 mg/sq m, 1.6% at 700 mg/sq m, and 3.3% at 900 mg/sq m. In the adjuvant treatment of breast cancer, the maximum cumulative dose used in clinical trials was 720 mg/sq m. The risk of developing CHF increases rapidly with increasing total cumulative doses of Ellence in excess of 900 mg/sq m; this cumulative dose should only be exceeded with extreme caution. Active or dormant cardiovascular disease, prior or concomitant radiotherapy to the mediastinal/pericardial area, previous therapy with other anthracyclines or anthracenediones, or concomitant use of other cardiotoxic drugs may increase the risk of cardiac toxicity. Cardiac toxicity with Ellence may occur at lower cumulative doses whether or not cardiac risk factors are present.

/BOXED WARNING/ WARNING: SECONDARY ACUTE MYELOGENOUS LEUKEMIA, AND MYELOSUPPRESSION. Secondary acute myelogenous leukemia (AML) has been reported in patients with breast cancer treated with anthracyclines, including epirubicin. The occurrence of refractory secondary leukemia is more common when such drugs are given in combination with DNA-damaging antineoplastic agents, when patients have been heavily pretreated with cytotoxic drugs, or when doses of anthracyclines have been escalated. The cumulative risk of developing treatment-related AML or myelodysplastic syndrome (MDS), in 7110 patients with breast cancer who received adjuvant treatment with Ellence-containing regimens, was estimated as 0.27% at 3 years, 0.46% at 5 years, and 0.55% at 8 years.

Cardiotoxicity is a known risk of anthracycline treatment. Anthracycline-induced cardiac toxicity may be manifested by early (or acute) or late (delayed) events. Early cardiac toxicity of Ellence consists mainly of sinus tachycardia and/or electrocardiogram (ECG) abnormalities such as non-specific ST-T wave changes, but tachyarrhythmias, including premature ventricular contractions and ventricular tachycardia, bradycardia, as well as atrioventricular and bundle-branch block have also been reported. These effects do not usually predict subsequent development of delayed cardiotoxicity, are rarely of clinical importance, and are generally not considered an indication for the suspension of Ellence treatment. Delayed cardiac toxicity results from a characteristic cardiomyopathy that is manifested by reduced left ventricular ejection function (LVEF) and/or signs and symptoms of congestive heart failure (CHF) such as tachycardia, dyspnea, pulmonary edema, dependent edema, hepatomegaly, ascites, pleural effusion, gallop rhythm. Life-threatening CHF is the most severe form of anthracycline-induced cardiomyopathy. This toxicity appears to be dependent on the cumulative dose of Ellence and represents the cumulative dose-limiting toxicity of the drug. If it occurs, delayed cardiotoxicity usually develops late in the course of therapy with Ellence or within 2 to 3 months after completion of treatment, but later events (several months to years after treatment termination) have been reported.

For more Drug Warnings (Complete) data for EPIRUBICIN (23 total), please visit the HSDB record page.

Biological Half Life

... Epirubicin pharmacokinetics may be described by a 3-compartment model, with median half-life values of 3.2 minutes, 1.2 and 32 hours for each phase. ...

Use Classification

Methods of Manufacturing

The most direct route starts with the N-trifluoroacetyl derivative of daunorubicin, which is oxidized at very low temperature (-70 °C) with dimethylsulfoxide activated by trifluroacetanhydride to afford the 4'-keto derivative. Stereoselective reduction with sodium borohydride at -30 °C gives the 4'-epi-N-trifluoroacetyl daunorubicin, which after alkaline hydrolysis of the trifluoroacetyl group can be converted into /epirubicin/ ...

Preparation: E. Arcamone et al., German patent 2510866; eidem, United States of America patent 4058519 (1975, 1977 both to Soc. Farmaceut. Italia)

General Manufacturing Information

Clinical Laboratory Methods

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C. /Epirubicin hydrochloride/

Interactions

Lleukopenic and/thrombocytopenic effects of epirubicin may be increased with concurrent or recurrent therapy if these medications /blood dyscrasia-causing medications/ cause the same effects; dosage of epirubicin should be based on blood counts in these cases.

There are few data regarding the coadministration of radiation therapy and Ellence. In adjuvant trials of Ellence-containing CEF-120 or FEC-100 chemotherapies, breast irradiation was delayed until after chemotherapy was completed. This practice resulted in no apparent increase in local breast cancer recurrence relative to published accounts in the literature. A small number of patients received Ellence-based chemotherapy concomitantly with radiation therapy but had chemotherapy interrupted in order to avoid potential overlapping toxicities. It is likely that use of Ellence with radiotherapy may sensitize tissues to the cytotoxic actions of irradiation. Administration of Ellence after previous radiation therapy may induce an inflammatory recall reaction at the site of the irradiation.

Do not administer epirubicin in combination with other cardiotoxic agents unless the patient's cardiac function is closely monitored. Patients receiving epirubicin after stopping treatment with other cardiotoxic agents, especially those with long half-lives such as trastuzumab, may also be at an increased risk of developing cardiotoxicity. Concomitant use of Ellence with other cardioactive compounds that could cause heart failure (e.g., calcium channel blockers), requires close monitoring of cardiac function throughout treatment.

For more Interactions (Complete) data for EPIRUBICIN (18 total), please visit the HSDB record page.

Stability Shelf Life

The stability of /anthracycline antibiotics/ doxorubicin HCI (Adriblastine), daunorubicin HCI (Cerubidine), 4' epidoxorubicin (epirubicin), 4' deoxydoxorubicin (esorubicin), 4' O methyldoxorubicin and 4 demethoxydaunorubicin (idarubicin) was studied in 5% dextrose, 3.3% dextrose 0.3% sodium chloride solution, lactated Ringer's and 0.9% sodium chloride. All compounds were stable for 28 days at 25 °C in the dark when mixed in the dextrose solutions. Only daunorubicin and idarubicin were stable in lactated Ringer's or normal saline.

The stability of epirubicin in sodium chloride 0.9% injection, the degradation kinetics of an epirubicin 1 mg/ml solution and the stability of epirubicin 2 mg/ml in polypropylene syringes stored under hospital conditions were studied at various temperature. The degradation of epirubicin in sodium chloride 0.9% solutions followed first order kinetics. The shelf life was defined as the time by which the epirubicin concentration had decreased by 10% from the initial concentration. Epirubicin was stable in sodium chloride 0.9% injection stored in polypropylene containers for all time periods and all conditions. That resulted in a shelf life of at least 14 and 180 days at 25 °C and 4 °C, respectively. The maximum decrease in epirubicin concentration observed at 25 °C and 14 days was 4%, and at 4 °C and 180 days was 8%. The predicted shelf life obtained from Arrhenius equation was 72. and 3070 days at 25 and 4 °C, respectively, in both dark and illuminated conditions.

2: Ansari L, Derakhshi M, Bagheri E, Shahtahmassebi N, Malaekeh-Nikouei B. Folate conjugation improved uptake and targeting of porous hydroxyapatite nanoparticles containing epirubicin to cancer cells. Pharm Dev Technol. 2020 Feb 6:1-9. doi: 10.1080/10837450.2020.1725045. [Epub ahead of print] PubMed PMID: 32026739.

3: Kluger N, Jacot W, Frouin E, Rigau V, Poujol S, Dereure O, Guillot B, Romieu G, Bessis D. Permanent scalp alopecia related to breast cancer chemotherapy by sequential fluorouracil/epirubicin/cyclophosphamide (FEC) and docetaxel: a prospective study of 20 patients. Ann Oncol. 2012 Nov;23(11):2879-2884. doi: 10.1093/annonc/mds095. Epub 2019 Dec 4. PubMed PMID: 32018742.

4: Kitagawa K, Kawada K, Morita S, Inada M, Mitsuma A, Sawaki M, Iino S, Inden Y, Murohara T, Imai T, Ando Y. Prospective evaluation of corrected QT intervals and arrhythmias after exposure to epirubicin, cyclophosphamide, and 5-fluorouracil in women with breast cancer. Ann Oncol. 2012 Mar;23(3):743-747. doi: 10.1093/annonc/mdr296. Epub 2019 Dec 4. PubMed PMID: 32018670.

5: Vici P, Brandi M, Giotta F, Foggi P, Schittulli F, Di Lauro L, Gebbia N, Massidda B, Filippelli G, Giannarelli D, Di Benedetto A, Mottolese M, Colucci G, Lopez M. A multicenter phase III prospective randomized trial of high-dose epirubicin in combination with cyclophosphamide (EC) versus docetaxel followed by EC in node-positive breast cancer. GOIM (Gruppo Oncologico Italia Meridionale) 9902 study. Ann Oncol. 2012 May;23(5):1121-1129. doi: 10.1093/annonc/mdr412. Epub 2019 Dec 4. PubMed PMID: 32018566.

6: Ueno A, Yamaguchi K, Sudo M, Imai S. Sarcopenia as a risk factor of severe laboratory adverse events in breast cancer patients receiving perioperative epirubicin plus cyclophosphamide therapy. Support Care Cancer. 2020 Jan 3. doi: 10.1007/s00520-019-05279-x. [Epub ahead of print] PubMed PMID: 31900607.

7: Munker S, Vogelhuber M, Bornschein J, Stroszczynski C, Evert M, Schlitt H, Herr W, Teufel A. EpiCO (epirubicin, cyclophosphamide and vincristine) as treatment for extrapulmonary high-grade neuroendocrine neoplasms. Z Gastroenterol. 2020 Jan 2. doi: 10.1055/a-1042-6504. [Epub ahead of print] PubMed PMID: 31896137.

8: Lu J, Xue Y, Shen F, Gu H, Liu H, Hou J, Miao H. Transurethral holmium laser resection and transurethral electrocision combined with intravesical epirubicin within 24 hours postoperatively for treatment of bladder cancer. J Int Med Res. 2019 Dec 29:300060519887267. doi: 10.1177/0300060519887267. [Epub ahead of print] PubMed PMID: 31885339.

9: Huang L, Wang X, Zhou L, Di L, Zheng H, Jiang Z, Wang Y, Song X, Feng J, Yu S, Liu Y, Zheng H, Shen K, Tong Z, Shao Z. Oral vinorelbine versus intravenous vinorelbine, in combination with epirubicin as first-line chemotherapy in Chinese patients with metastatic breast cancer. Cancer Chemother Pharmacol. 2020 Jan;85(1):205-215. doi: 10.1007/s00280-019-04000-3. Epub 2019 Dec 14. PubMed PMID: 31838561.

10: Treder N, Maliszewska O, Olędzka I, Kowalski P, Miękus N, Bączek T, Bień E, Krawczyk MA, Adamkiewicz-Drożynska E, Plenis A. Development and validation of a high-performance liquid chromatographic method with a fluorescence detector for the analysis of epirubicin in human urine and plasma, and its application in drug monitoring. J Chromatogr B Analyt Technol Biomed Life Sci. 2020 Jan 1;1136:121910. doi: 10.1016/j.jchromb.2019.121910. Epub 2019 Nov 30. PubMed PMID: 31830661.

11: Peng J, Wang Z, Li Y, Lv D, Zhao X, Gao J, Teng H. Identification of differential gene expression related to epirubicin-induced cardiomyopathy in breast cancer patients. Hum Exp Toxicol. 2019 Dec 11:960327119893415. doi: 10.1177/0960327119893415. [Epub ahead of print] PubMed PMID: 31823667.

12: Perveen K, Masood F, Hameed A. Preparation, characterization and evaluation of antibacterial properties of epirubicin loaded PHB and PHBV nanoparticles. Int J Biol Macromol. 2020 Feb 1;144:259-266. doi: 10.1016/j.ijbiomac.2019.12.049. Epub 2019 Dec 7. PubMed PMID: 31821825.

13: Jandaghi N, Jahani S, Foroughi MM, Kazemipour M, Ansari M. Cerium-doped flower-shaped ZnO nano-crystallites as a sensing component for simultaneous electrochemical determination of epirubicin and methotrexate. Mikrochim Acta. 2019 Dec 5;187(1):24. doi: 10.1007/s00604-019-4016-2. PubMed PMID: 31807919.

14: Mo J, Shen L, Xu Q, Zeng J, Sha J, Hu T, Bi K, Chen Y. An Nd(3+)-Sensitized Upconversion Fluorescent Sensor for Epirubicin Detection. Nanomaterials (Basel). 2019 Nov 28;9(12). pii: E1700. doi: 10.3390/nano9121700. PubMed PMID: 31795129; PubMed Central PMCID: PMC6955805.

15: Kong L, Cai FY, Yao XM, Jing M, Fu M, Liu JJ, He SY, Zhang L, Liu XZ, Ju RJ, Li XT. RPV-modified epirubicin and dioscin co-delivery liposomes suppress non-small cell lung cancer growth by limiting nutrition supply. Cancer Sci. 2020 Feb;111(2):621-636. doi: 10.1111/cas.14256. Epub 2020 Jan 18. PubMed PMID: 31777993.

16: Yokoyama T, Makino H, Seki N, Ueda J, Hosone M, Katayama H, Takei H, Yoshida H. Neoadjuvant chemotherapy of capecitabine + epirubicin + cyclophosphamide combination therapy ( 'CEX' therapy) for HER-2 negative breast cancer, as retrospective study in our institute. J Nippon Med Sch. 2019 Nov 28. doi: 10.1272/jnms.JNMS.2020_87-204. [Epub ahead of print] PubMed PMID: 31776320.

17: Wang N, Li H, Zhu Y, Li N, Chen ZJ, Zhang C. Melatonin protects against Epirubicin-induced ovarian damage. J Reprod Dev. 2019 Nov 15. doi: 10.1262/jrd.2019-085. [Epub ahead of print] PubMed PMID: 31735743.

18: Sakamoto T, Saito Y, Kobayashi M, Yamada T, Takekuma Y, Nakai M, Ogawa K, Iseki K, Sugawara M. Effect of palonosetron and dexamethasone administration on the prevention of gastrointestinal symptoms in hepatic arterial chemoembolization with epirubicin. Support Care Cancer. 2019 Nov 16. doi: 10.1007/s00520-019-05178-1. [Epub ahead of print] PubMed PMID: 31732854.

19: Marcozzi S, Rossi V, Salvatore G, Di Rella F, De Felici M, Klinger FG. Distinct effects of epirubicin, cisplatin and cyclophosphamide on ovarian somatic cells of prepuberal ovaries. Aging (Albany NY). 2019 Nov 11;11(22):10532-10556. doi: 10.18632/aging.102476. Epub 2019 Nov 11. PubMed PMID: 31711044; PubMed Central PMCID: PMC6914390.

20: Raje S, Pandav K, Barthwal R. Dual mode of binding of anti cancer drug epirubicin to G-quadruplex [d-(TTAGGGT)](4) containing human telomeric DNA sequence induces thermal stabilization. Bioorg Med Chem. 2019 Dec 15;27(24):115131. doi: 10.1016/j.bmc.2019.115131. Epub 2019 Oct 15. PubMed PMID: 31685331.

Explore Compound Types

O4Si-4